
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a chemical compound with the IUPAC name 4-(3-pyridinyl)-1-butanol . It has a molecular weight of 151.21 and is typically stored at room temperature in an inert atmosphere .
Physical And Chemical Properties Analysis
The compound 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a liquid at room temperature . It has a molecular weight of 151.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Molecular Interaction
- The chemical synthesis of hexachlorobuta-1,3-diene with 4-amino-pyridine leads to the formation of tetrakis-sulfanyl-substituted [3]-cumulenes and other molecular structures, illustrating the versatility of 4-amino derivatives in complex chemical reactions (Rahimi, Gjikaj, & Schmidt, 2009).
Fluorescence Properties and Antibacterial Activity
- N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, synthesized using 2-bromo-3-pyridinecarbonitriles and α-amino acid ester hydrochloride, show notable fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity, highlighting the potential biomedical applications of pyridine derivatives (Girgis, Kalmouch, & Hosni, 2004).
Supramolecular Structures
- The study of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and similar compounds reveal complex supramolecular structures influenced by hydrogen bonding. This research provides insights into nucleic acid structures and their functions, relevant in the field of biochemistry and molecular biology (Cheng, Chen, Liu, Wu, & Guo, 2011).
Coordination Chemistry and Metal Complexes
- Schiff base ligands derived from pyridine-aminopyrimidine/aminopyridine are synthesized for coordination with metal ions. These ligands form complexes with Cu(II), Fe(II), and Pd(II), demonstrating their role in coordination chemistry and potential applications in catalysis and materials science (Kurt, Temel, Atlan, & Kaya, 2020).
Molecular Spectroscopy
- The study of protonated forms of 4-amino-pyridine by 15N and 13C NMR spectroscopy provides detailed insights into the molecular structure and behavior of these compounds, crucial for pharmaceutical analysis and drug development (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).
Luminescence and Photoelectron Spectroscopy
- Compounds like 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-3-yl-benzamide, synthesized from 3-amino pyridine, exhibit luminescent properties and form nano-aggregates with enhanced emission. This highlights their potential in developing luminescent materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-7-9(3-6-12)8-1-4-11-5-2-8;;/h1-2,4-5,9,12H,3,6-7,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQXAUOFLAEARF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B2446918.png)
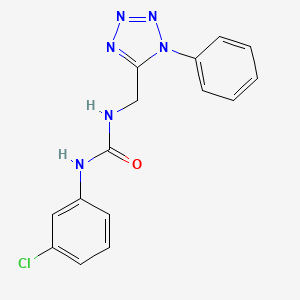
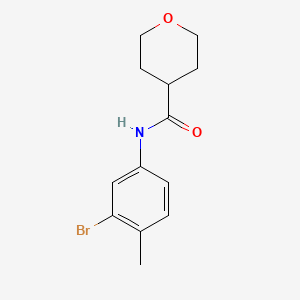
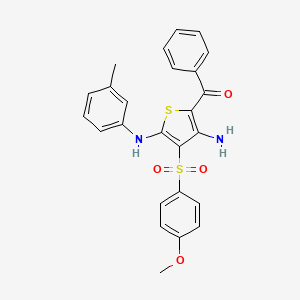
![methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2446924.png)
![5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2446926.png)

![1-ethyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2446928.png)
![Ethyl 4-{[(5-bromopyrazin-2-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B2446930.png)
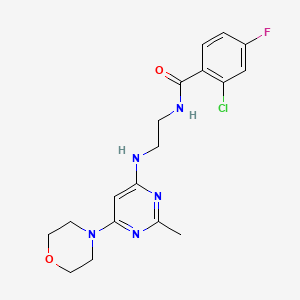
![1-methyl-3-[(3-methylbutan-2-yl)oxy]-1H-pyrazol-4-amine](/img/structure/B2446933.png)
![4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2446935.png)
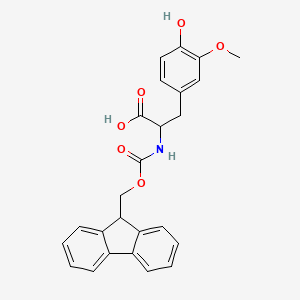
![2,3-Dihydropyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B2446937.png)